molecular formula C24H28N2O4S B11312646 N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide

Cat. No.: B11312646
M. Wt: 440.6 g/mol
InChI Key: WSSSTLLFNRPHJR-UHFFFAOYSA-N
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Description

N-{1-(2-Methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide is a synthetic small molecule characterized by a pyrrole core substituted with a 2-methoxyethyl group, methyl groups at positions 4 and 5, and a 4-methylphenylsulfonyl moiety at position 2. Its synthesis likely involves palladium-catalyzed cross-coupling reactions or sulfonylation steps, as inferred from analogous procedures in and .

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C24H28N2O4S/c1-16-6-10-20(11-7-16)24(27)25-23-22(18(3)19(4)26(23)14-15-30-5)31(28,29)21-12-8-17(2)9-13-21/h6-13H,14-15H2,1-5H3,(H,25,27)

InChI Key

WSSSTLLFNRPHJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(N2CCOC)C)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution Reactions:

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction with 4-methylbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural motifs with several derivatives documented in the evidence. Below is a detailed comparison based on molecular features, physicochemical properties, and synthesis strategies.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
N-{1-(2-Methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide Pyrrole 2-Methoxyethyl, 4/5-methyl, 4-methylphenylsulfonyl, benzamide Not reported Not reported High lipophilicity; sulfonyl group for binding
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)-4-oxo-chromenyl, 2-fluoro-N-isopropylbenzamide 589.1 175–178 Fluorinated moieties; chromenone scaffold
938023-07-5 () Pyrrole 1-Ethyl-2,5-dimethyl, 2-(2-methyl-5-nitroimidazol-1-yl)ethanone Not reported Not reported Nitroimidazole substituent; potential prodrug
6189-52-2 () Chromeno[4,3-b]pyridine 4-Methyl-5-oxo-chromenopyridin-2-yl, 4-(2,5-dioxopyrrolidin-1-yl)benzamide Not reported Not reported Chromenopyridine core; dioxopyrrolidinyl

Key Observations

Core Structure Diversity: The target compound utilizes a pyrrole ring, whereas Example 53 () and 6189-52-2 () employ pyrazolo-pyrimidine and chromeno-pyridine scaffolds, respectively. Pyrrole derivatives (e.g., 938023-07-5) prioritize compactness and metabolic stability, while pyrazolo-pyrimidines (Example 53) are often optimized for kinase inhibition .

The 2-methoxyethyl substituent in the target compound may improve solubility compared to the nitroimidazole group in 938023-07-5, which could confer redox activity .

Sulfonylation steps, as seen in 871486-55-4 (), are critical for introducing the 4-methylphenylsulfonyl group .

Physicochemical Properties :

  • Melting points and solubility data are sparse, but the fluorinated Example 53 exhibits a higher melting point (175–178°C), likely due to crystallinity from fluorinated aromatic systems .

Biological Activity

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide is a complex organic compound with potential biological significance. Its unique structure features a pyrrole ring substituted with various functional groups, suggesting diverse biological activities. This article explores the biological activity of this compound based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C20H28N2O4S, with a molecular weight of 392.5 g/mol. The compound contains:

  • A pyrrole ring , which contributes to its aromatic properties.
  • A butanamide chain that may enhance lipophilicity.
  • A sulfonyl group attached to a 4-methylphenyl moiety, potentially increasing its reactivity and interaction with biological targets.

Table 1: Structural Features and Expected Biological Activities

Structural Feature Description Expected Biological Activity
Pyrrole RingFive-membered aromatic heterocycleAntioxidant, anti-inflammatory
Sulfonamide GroupContains sulfur and nitrogenAntibacterial, analgesic
Methoxyethyl GroupEther functional groupEnhances solubility
Butanamide ChainAmide functional groupPotential for neuroprotective effects

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrrole compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells .

Antibacterial Properties

The sulfonamide group in the compound suggests potential antibacterial activity. Similar compounds have demonstrated efficacy against Gram-positive bacteria and some Gram-negative strains . The mechanism may involve inhibition of bacterial folate synthesis, a common pathway targeted by sulfonamides.

Analgesic Effects

Research indicates that certain pyrrole derivatives possess analgesic properties. The interaction of the compound with pain receptors may provide a basis for its potential use in pain management therapies.

Study 1: Anticancer Screening

A study conducted by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. Among the tested compounds, those with structural similarities to this compound exhibited promising results in reducing tumor growth in vitro .

Study 2: Antibacterial Efficacy

In another investigation, derivatives of sulfonamides were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that these compounds showed significant antibacterial activity, suggesting that this compound could also be effective against resistant bacterial strains .

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